REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]([CH:13]([CH3:15])[CH3:14])[C:5]=1[C:6](Cl)=[O:7])([CH3:3])[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C(OCC)C>[CH:13]([C:9]1[CH:10]=[CH:11][CH:12]=[C:4]([CH:1]([CH3:3])[CH3:2])[C:5]=1[CH2:6][OH:7])([CH3:15])[CH3:14] |f:1.2.3.4.5.6|
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Name
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|
Quantity
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11.65 g
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Type
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reactant
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Smiles
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C(C)(C)C1=C(C(=O)Cl)C(=CC=C1)C(C)C
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Name
|
|
Quantity
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1.9 g
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Type
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reactant
|
Smiles
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[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
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200 mL
|
Type
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solvent
|
Smiles
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C(C)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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the temperature below -15° C
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Type
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TEMPERATURE
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Details
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was then cooled to zero
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Type
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CUSTOM
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Details
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The reaction was quenched by careful addition of sodium bisulfate solution until no further reaction
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Type
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ADDITION
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Details
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The mixture was diluted with ether (200 mL)
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Type
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WASH
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Details
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the ether washed with brine
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Type
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WASH
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Details
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The grey goo (lithium/aluminum salts) was washed several times with ether
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (magnesium sulfate)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated to an oil which
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C1=C(CO)C(=CC=C1)C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |